molecular formula C7H4BrN B033267 5-Bromo-2-ethynylpyridine CAS No. 111770-86-6

5-Bromo-2-ethynylpyridine

Cat. No.: B033267
CAS No.: 111770-86-6
M. Wt: 182.02 g/mol
InChI Key: VGLAJERHBBEPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethynylpyridine: is an organic compound with the molecular formula C7H4BrN and a molecular weight of 182.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyridine ring. This compound is typically found as a white to light yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-ethynylpyridine can be synthesized through various methods. One common synthetic route involves the bromination of 2-ethynylpyridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Sonogashira Coupling Reactions

The ethynyl group undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides to form conjugated alkynes. This reaction is pivotal for synthesizing extended π-systems in materials science and pharmaceuticals .

Conditions and Yields

SubstrateCatalyst SystemSolventTemperatureYield
3-Bromo-2-chloropyridinePd(PPh₃)₄/CuI, Et₃NTHF100°C80%
4-IodobenzenePdCl₂(PPh₃)₂, CuI, Et₃NDMF80°C75%

Key Product : 2-Chloro-3-(phenylethynyl)pyridine .
Mechanism : Oxidative addition of the halide to Pd(0), followed by transmetallation with the ethynyl copper intermediate .

Nucleophilic Substitution of Bromine

The bromine atom participates in SNAr reactions with nucleophiles (e.g., amines, thiols) under basic conditions .

Representative Reactions

NucleophileBaseSolventProductYield
PiperidineK₂CO₃DMF, 80°C5-Piperidin-2-ethynylpyridine68%
Sodium thiolateEt₃NEthanol5-(Methylthio)-2-ethynylpyridine72%

Applications : Synthesis of bioactive molecules targeting enzymes or receptors .

Cycloaddition Reactions

The ethynyl group engages in [2+2] or [3+2] cycloadditions to form heterocycles. For example:

  • With Azides : Copper-catalyzed click chemistry yields 1,2,3-triazoles .
  • With Nitrones : Thermal conditions produce isoxazolines.

Cycloaddition Data

Reaction PartnerCatalyst/ConditionsProductYield
Phenyl azideCuI, TBTA, DCM5-Bromo-2-(1,2,3-triazolyl)pyridine85%
NitroneToluene, refluxIsoxazoline derivative63%

Hydrogenation of the Ethynyl Group

Catalytic hydrogenation reduces the ethynyl group to an ethyl group, forming 5-bromo-2-ethylpyridine .

Hydrogenation Parameters

CatalystPressure (psi)SolventTemperatureYield
Pd/C30Ethanol25°C92%
PtO₂50THF50°C88%

Applications : Modifying lipophilicity for drug design .

Halogenation and Functionalization

The ethynyl group reacts with halogens (e.g., Br₂, I₂) via electrophilic addition:

Bromination Example

ReagentSolventProductYield
Br₂CCl₄, 0°C5-Bromo-2-(1,2-dibromoethyl)pyridine78%

Utility : Intermediate for further cross-coupling or polymerization .

Coordination Chemistry

The pyridine nitrogen and ethynyl π-system coordinate with metals (e.g., Ag, Cu), forming complexes studied for catalytic or material applications .

Ag(111) Surface Coordination

SubstrateTechniqueObservation
This compoundSTMSelf-assembled monolayers via Ag-π interactions

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-ethynylpyridine is a significant intermediate in the synthesis of various pharmaceuticals. Its bromine atom enhances reactivity, making it a valuable building block in the development of novel drugs that target specific biological pathways.

Case Study: A study demonstrated its use in synthesizing potent inhibitors for specific receptors, showcasing its potential in drug discovery and development processes .

Researchers leverage the reactivity of this compound in organic synthesis to create complex molecules. It is widely used in academic and industrial laboratories for producing fine chemicals.

Application Example: In a synthetic pathway, this compound can be used to form various derivatives that are crucial for further chemical transformations .

Biochemical Research

This compound serves as a probe in biochemical studies, helping scientists understand enzyme mechanisms and interactions within biological systems. Its ability to selectively interact with biological targets makes it a useful tool for probing cellular functions.

Case Study: Research has shown that compounds derived from 5-bromo derivatives can significantly affect enzyme activity, providing insights into metabolic pathways .

Agricultural Chemistry

In agricultural chemistry, this compound is involved in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides aimed at improving crop yields.

Research Findings: Studies indicate that derivatives of this compound exhibit enhanced biological activity against pests while maintaining low toxicity levels for non-target organisms .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynylpyridine depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and ethynyl groups. These interactions can include:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-ethynylpyridine is unique due to the combination of the bromine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of complex molecules .

Biological Activity

5-Bromo-2-ethynylpyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H6_6BrN
  • Molecular Weight : 185.03 g/mol
  • CAS Number : 111770-86-6

The compound features a bromine atom attached to a pyridine ring, with an ethynyl group providing additional reactivity.

Synthesis

The synthesis of this compound typically involves the bromination of 2-ethynylpyridine using bromine or other brominating agents. This reaction can be performed under various conditions, including solvent-free or in the presence of solvents such as dichloromethane.

Antimicrobial Properties

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial and antiviral activities. For instance, pyridine derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The presence of halogen atoms in these compounds often enhances their biological activity due to increased lipophilicity and reactivity.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial50
Escherichia coliAntibacterial55
Candida albicansAntifungal60

These results suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Anticancer Activity

The anticancer potential of halogenated pyridines has been explored, with some studies indicating that these compounds can inhibit cancer cell proliferation. For example, brominated compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.

A study on related compounds demonstrated that at specific concentrations, halogenated pyridines could significantly reduce the viability of cancer cell lines.

Cell Line Concentration (µM) Cell Viability (%)
MCF-7 (Breast Cancer)1070
HeLa (Cervical Cancer)2065
A549 (Lung Cancer)1560

These findings indicate that further research is needed to evaluate the specific effects of this compound on various cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. The incorporation of bromine into the structure may facilitate interactions with nucleophilic sites in biomolecules, potentially leading to alterations in gene expression and cellular function.

Case Studies

  • Study on Neuroblastoma Cells : A recent study investigated the effects of halogenated pyridines on neuroblastoma cells. The results showed that treatment with these compounds led to increased apoptosis and decreased proliferation rates compared to untreated controls.
  • Antiviral Activity Assessment : Another study assessed the antiviral properties of pyridine derivatives against influenza virus. The results indicated that certain derivatives inhibited viral replication at low concentrations, suggesting potential therapeutic applications for respiratory viruses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Bromo-2-ethynylpyridine, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves halogenation followed by cross-coupling reactions. For example:

  • Bromination : Starting with 2-ethynylpyridine, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .
  • Sonogashira Coupling : Alternatively, 5-bromo-2-iodopyridine can react with terminal alkynes (e.g., ethynyltrimethylsilane) using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a solvent like THF or DMF .
  • Critical Factors : Catalyst purity, solvent dryness, reaction temperature (60–80°C), and inert atmosphere (argon/nitrogen) significantly impact yield. Side reactions, such as homo-coupling of alkynes, must be minimized .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethynyl proton (C≡CH) appears as a singlet at ~δ 2.5–3.5 ppm in ¹H NMR. In ¹³C NMR, the sp-hybridized carbons resonate at ~70–85 ppm (C≡CH) and 90–110 ppm (C-Br) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 205.03 (C₇H₅BrN₂) with isotopic patterns consistent with bromine .
  • IR Spectroscopy : A sharp peak at ~2100–2260 cm⁻¹ confirms the alkyne (C≡C) stretch .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for halogenation or cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions or impurities. Systematic approaches include:

  • Parameter Screening : Test variables like catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (DMF vs. THF), and temperature gradients .
  • Analytical Validation : Use HPLC or GC-MS to quantify side products (e.g., dehalogenated byproducts) .
  • Literature Cross-Referencing : Compare results with studies on analogous compounds, such as 5-Bromo-2-fluoropyridine, where bromine’s electronic effects are well-documented .

Q. What role does the bromine substituent play in directing regioselectivity during functionalization reactions of this compound?

  • Methodological Answer : The bromine atom is both an electron-withdrawing group and a leaving group, influencing reactivity:

  • Electrophilic Substitution : Bromine deactivates the pyridine ring, directing incoming electrophiles to the meta position relative to itself .
  • Cross-Coupling : In Suzuki or Sonogashira reactions, bromine acts as a superior leaving group compared to chlorine, enabling selective bond formation at the 5-position .
  • Mechanistic Studies : DFT calculations or Hammett plots can quantify bromine’s electronic effects on transition states .

Properties

IUPAC Name

5-bromo-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAJERHBBEPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553707
Record name 5-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111770-86-6
Record name 5-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-ethynylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-ethynylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethynylpyridine
Reactant of Route 3
5-Bromo-2-ethynylpyridine
Reactant of Route 4
5-Bromo-2-ethynylpyridine
Reactant of Route 5
5-Bromo-2-ethynylpyridine
Reactant of Route 6
5-Bromo-2-ethynylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.